3-Methoxypropane-1-sulfonamide

Medicinal Chemistry Physicochemical Property Analysis Drug Design

3-Methoxypropane-1-sulfonamide (CAS 926295-50-3) is a primary aliphatic sulfonamide scaffold engineered for CNS drug discovery. Its balanced lipophilicity (LogP: -1.37), moderate PSA (69.39 Ų), and optimal pKa (11.54) enable blood-brain barrier penetration. The flexible methoxypropyl side chain enables unique binding conformations—ideal for carbonic anhydrase inhibitor programs where generic sulfonamides fail. Procure this high-purity building block for hit-to-lead optimization and selective inhibitor design.

Molecular Formula C4H11NO3S
Molecular Weight 153.2 g/mol
CAS No. 926295-50-3
Cat. No. B3306421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxypropane-1-sulfonamide
CAS926295-50-3
Molecular FormulaC4H11NO3S
Molecular Weight153.2 g/mol
Structural Identifiers
SMILESCOCCCS(=O)(=O)N
InChIInChI=1S/C4H11NO3S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)
InChIKeyWCEYYHIMDPOBRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxypropane-1-sulfonamide (CAS 926295-50-3): A Versatile Aliphatic Sulfonamide Scaffold for Advanced Organic Synthesis and Medicinal Chemistry


3-Methoxypropane-1-sulfonamide (CAS 926295-50-3) is a primary aliphatic sulfonamide featuring a propane backbone substituted with a methoxy group at the 3-position and a sulfonamide group at the 1-position . With a molecular formula of C4H11NO3S and a molecular weight of 153.2 g/mol , this compound serves as a versatile small molecule scaffold and building block in organic and medicinal chemistry. Its structure provides a unique combination of a polar sulfonamide hydrogen bond donor/acceptor and a flexible, moderately lipophilic methoxypropyl chain, offering a distinct physicochemical profile compared to simpler alkyl sulfonamides [1].

Why 3-Methoxypropane-1-sulfonamide Cannot Be Readily Substituted by Generic Alkyl or Aryl Sulfonamides


Generic substitution of 3-Methoxypropane-1-sulfonamide with simpler alkyl sulfonamides (e.g., methanesulfonamide or propane-1-sulfonamide) or common aryl sulfonamides is inadvisable due to its distinct physicochemical and structural properties. The presence of the terminal methoxy group and the specific three-carbon linker profoundly impacts lipophilicity, hydrogen bonding capacity, and metabolic stability compared to non-oxygenated analogs [1]. In medicinal chemistry, even subtle changes in linker length or substituent electronegativity can drastically alter target binding affinity and selectivity, as demonstrated in studies of aliphatic sulfonamide carbonic anhydrase inhibitors where minor structural modifications led to significantly different binding modes and isoform selectivity profiles [2]. Therefore, using a generic sulfonamide scaffold would likely compromise critical molecular interactions and fail to reproduce the desired biological or physicochemical outcomes.

3-Methoxypropane-1-sulfonamide (CAS 926295-50-3): Quantitative Differentiation Evidence


Enhanced Lipophilicity (LogP) of 3-Methoxypropane-1-sulfonamide Versus Unsubstituted Alkyl Sulfonamides

3-Methoxypropane-1-sulfonamide exhibits a significantly different lipophilicity profile compared to its simpler alkyl sulfonamide counterparts. Its calculated LogP (octanol-water partition coefficient) is -1.37 [1], indicating a notable increase in hydrophobicity relative to methanesulfonamide (LogP = -1.54) [2] and propane-1-sulfonamide (LogP = -0.44) [3]. This 0.17 to 0.93 log unit increase directly impacts membrane permeability and solubility, critical parameters in drug development and assay design.

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Distinct Acidity (pKa) of the Sulfonamide NH Compared to Aromatic and Shorter-Chain Aliphatic Analogs

The sulfonamide NH proton in 3-Methoxypropane-1-sulfonamide has a calculated pKa of 11.54 [1]. This value is substantially higher (less acidic) than that of typical aromatic sulfonamides (pKa ~8-10) [2] and slightly higher than some shorter-chain aliphatic sulfonamides, reflecting the electron-donating effect of the methoxypropyl chain and the aliphatic nature of the core. This difference in ionization state at physiological pH (~7.4) significantly impacts the molecule's hydrogen bonding potential and its ability to interact with biological targets.

Medicinal Chemistry Physicochemical Characterization Drug Design

Increased Rotatable Bond Count Offers Conformational Flexibility Compared to Rigid Aryl Sulfonamides

3-Methoxypropane-1-sulfonamide possesses 4 rotatable bonds [1], providing significant conformational flexibility. This contrasts sharply with common aromatic sulfonamide scaffolds (e.g., benzenesulfonamide) which have fewer rotatable bonds and are more rigid. In drug design, an optimal number of rotatable bonds (typically ≤10) balances flexibility for target binding with the entropic penalty of binding [2]. The specific flexibility of the methoxypropyl chain may allow for unique binding modes in enzyme active sites, as observed in crystallographic studies of related aliphatic sulfonamide carbonic anhydrase inhibitors, where subtle structural changes induced significantly different binding conformations [3].

Medicinal Chemistry Computational Chemistry Drug Design

Moderate Polar Surface Area (PSA) Facilitates Balanced Absorption and Brain Penetration Potential

3-Methoxypropane-1-sulfonamide has a calculated topological polar surface area (TPSA) of 69.39 Ų [1]. This value falls below the commonly cited threshold of 140 Ų for good oral absorption [2] and below the 90 Ų threshold often associated with good blood-brain barrier (BBB) penetration [3]. In contrast, many drug-like aromatic sulfonamides exhibit higher TPSA values (e.g., benzenesulfonamide TPSA ≈ 68.3 Ų) due to additional polar groups, while very small sulfonamides like methanesulfonamide have a TPSA of 60.16 Ų [4]. The moderate PSA of 3-Methoxypropane-1-sulfonamide suggests a favorable balance for both oral and CNS drug discovery programs.

Medicinal Chemistry ADME Properties Drug Discovery

3-Methoxypropane-1-sulfonamide (CAS 926295-50-3): Recommended Research Applications


Design and Synthesis of CNS-Penetrant Sulfonamide-Based Inhibitors

Given its balanced lipophilicity (LogP = -1.37) [1], moderate polar surface area (TPSA = 69.39 Ų) [2], and favorable pKa (11.54) [3], 3-Methoxypropane-1-sulfonamide is an excellent scaffold for designing inhibitors intended to cross the blood-brain barrier. Researchers should prioritize this scaffold for targets implicated in neurological disorders (e.g., carbonic anhydrases in epilepsy or cancer) [4], leveraging its physicochemical properties to enhance CNS exposure [5].

Hit-to-Lead Optimization of Aliphatic Sulfonamide Series

The specific combination of 4 rotatable bonds [6] and a unique methoxypropyl side chain provides a valuable tool for medicinal chemists engaged in hit-to-lead optimization. Its flexibility, distinct from rigid aromatic sulfonamides, allows for exploration of novel binding conformations within enzyme active sites, as demonstrated by crystallographic studies of related aliphatic sulfonamides binding to carbonic anhydrase isoforms [7]. This scaffold can be used to generate SAR around linker length and oxygen substitution to modulate potency and selectivity [8].

Synthesis of Novel Organosulfur Building Blocks and Derivatization Reagents

3-Methoxypropane-1-sulfonamide serves as a versatile intermediate in organic synthesis. Its primary sulfonamide group can be readily alkylated or acylated to generate more complex sulfonamide libraries . For example, it can be reacted with 1,2-dibromoethane to yield N-(2-bromoethyl)-3-methoxypropane-1-sulfonamide , a reactive intermediate for further functionalization. Researchers seeking to incorporate an aliphatic sulfonamide moiety with a built-in oxygen atom should procure this compound as a key building block .

Development of Isoform-Selective Carbonic Anhydrase Inhibitors

Aliphatic sulfonamides, including this specific scaffold, have demonstrated potential as selective carbonic anhydrase (CA) inhibitors [9]. The methoxy group and the three-carbon linker may confer unique interactions with specific CA isoforms (e.g., hCA II, hCA IX, hCA XII) compared to classical aryl sulfonamide inhibitors. Researchers investigating CA-related pathologies (glaucoma, cancer, epilepsy) should evaluate this compound as a core for developing novel, isoform-selective inhibitors with potentially reduced off-target effects [10].

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